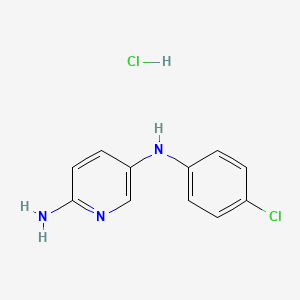

N5-(4-chlorophenyl)pyridine-2,5-diamine hydrochloride

Description

Properties

IUPAC Name |

5-N-(4-chlorophenyl)pyridine-2,5-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3.ClH/c12-8-1-3-9(4-2-8)15-10-5-6-11(13)14-7-10;/h1-7,15H,(H2,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAVTCMMMZUUAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=CN=C(C=C2)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Features and Properties

N5-(4-chlorophenyl)pyridine-2,5-diamine hydrochloride contains several key structural elements:

- A pyridine core with amino substituents at positions 2 and 5

- A 4-chlorophenyl moiety connected to the 5-amino group

- A hydrochloride salt form, enhancing water solubility and stability

The presence of these functional groups necessitates selective synthetic strategies to achieve the desired substitution pattern without unwanted side reactions.

General Synthetic Approaches

Retrosynthetic Analysis

Several retrosynthetic pathways can be envisioned for the preparation of this compound:

- Nucleophilic aromatic substitution of 2-amino-5-halopyridines with 4-chloroaniline

- Palladium-catalyzed cross-coupling reactions (Buchwald-Hartwig amination) between 2-amino-5-halopyridines and 4-chloroaniline

- Selective reduction of a 2-amino-5-nitropyridine followed by arylation

- Direct arylation of 2,5-diaminopyridine with 4-chlorophenyl halides or derivatives

Starting Materials Consideration

Common starting materials for these syntheses include:

- 2-amino-5-bromopyridine

- 2,5-diaminopyridine

- 2-amino-5-nitropyridine

- 4-chloroaniline

- 4-chlorophenyl halides

Specific Preparation Methods

Buchwald-Hartwig Cross-Coupling Approach

The Buchwald-Hartwig amination represents one of the most versatile methods for the formation of C-N bonds. This approach can be effectively applied to the synthesis of this compound.

Procedure:

- A mixture of 2-amino-5-bromopyridine (1.0 equiv), 4-chloroaniline (1.2 equiv), Pd₂(dba)₃ (2-5 mol%), an appropriate ligand such as BINAP or XPhos (4-10 mol%), and a base (typically Cs₂CO₃ or t-BuONa, 1.5 equiv) is prepared in an anhydrous solvent (toluene or dioxane).

- The reaction is conducted under inert atmosphere at 80-110°C for 12-24 hours.

- After completion, the reaction mixture is cooled, filtered, and the filtrate is concentrated.

- The crude product is purified by column chromatography to yield N5-(4-chlorophenyl)pyridine-2,5-diamine.

- The hydrochloride salt is prepared by dissolving the free base in a minimum amount of an appropriate organic solvent (ethyl acetate or diethyl ether) followed by the addition of HCl (typically as a solution in diethyl ether or as hydrogen chloride gas).

This method is particularly advantageous due to its tolerance of various functional groups and mild reaction conditions. However, optimization of the catalyst, ligand, and reaction conditions is often necessary to achieve high yields.

Nucleophilic Aromatic Substitution Method

This approach leverages the electron-deficient nature of halopyridines, making them susceptible to nucleophilic attack by amines.

Procedure:

- 2-Amino-5-fluoropyridine or 2-amino-5-chloropyridine (1.0 equiv) is combined with 4-chloroaniline (2.0-3.0 equiv) in a high-boiling polar solvent such as DMSO, NMP, or DMF.

- A suitable base (K₂CO₃, Cs₂CO₃, or NaH) is added to facilitate the reaction.

- The mixture is heated at 120-150°C for 12-48 hours, depending on the reactivity of the halopyridine.

- After cooling, the reaction mixture is poured into water, and the precipitate is collected by filtration.

- The crude product is purified by recrystallization or column chromatography.

- The hydrochloride salt is prepared by treating the free base with HCl in an appropriate solvent.

The nucleophilic aromatic substitution approach is suitable for large-scale synthesis but often requires harsh reaction conditions and extended reaction times.

Selective Reduction and Arylation Method

This method involves the selective reduction of a nitro group followed by arylation.

Procedure:

- 2-Amino-5-nitropyridine (1.0 equiv) is subjected to partial reduction using controlled hydrogenation conditions (H₂, Pt/C or Pd/C, 1-5 bar) in an appropriate solvent (ethyl acetate or methanol) at 25-40°C.

- The resulting 2,5-diaminopyridine is then selectively arylated at the 5-amino position using 4-chlorophenyl halides (bromide or iodide) in the presence of a copper catalyst (CuI, 10-20 mol%) and a ligand (such as L-proline) in DMSO or DMF.

- The reaction is conducted at 80-100°C for 12-24 hours.

- After cooling, the reaction mixture is worked up, and the product is purified by column chromatography.

- The hydrochloride salt is prepared by treatment with HCl.

This approach offers the advantage of using readily available starting materials but requires careful control of the reduction step to avoid over-reduction.

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the synthesis of this compound.

Procedure:

- 2-Amino-5-bromopyridine (1.0 equiv), 4-chloroaniline (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and Cs₂CO₃ (1.5 equiv) are combined in toluene or dioxane in a microwave vial.

- The vial is sealed and irradiated at 130-150°C for 30-60 minutes.

- After cooling, the reaction mixture is filtered, and the filtrate is concentrated.

- The crude product is purified by column chromatography.

- The hydrochloride salt is prepared by treatment with HCl.

Microwave-assisted synthesis offers significantly reduced reaction times compared to conventional heating methods.

Salt Formation and Purification

Hydrochloride Salt Formation

The conversion of N5-(4-chlorophenyl)pyridine-2,5-diamine to its hydrochloride salt is a crucial step that enhances water solubility and stability.

Procedure:

- The purified free base is dissolved in a minimum amount of an appropriate organic solvent (typically ethyl acetate, THF, or diethyl ether).

- A solution of HCl in diethyl ether (1-3 equiv) is added dropwise with stirring until precipitation is complete.

- The precipitate is collected by filtration, washed with the same solvent, and dried under vacuum.

Purification Methods

Several purification techniques can be employed to obtain high-purity this compound:

- Recrystallization from appropriate solvent systems (methanol/diethyl ether, ethanol/water)

- Column chromatography of the free base followed by salt formation

- Acid-base extraction followed by salt formation

- Preparative HPLC for analytical-grade material

Comparative Analysis of Synthetic Methods

Table 1 presents a comparative analysis of the different synthetic approaches for preparing this compound.

Table 1. Comparison of Synthetic Methods for this compound

| Method | Advantages | Limitations | Typical Yield (%) | Reaction Time | Scale-up Potential |

|---|---|---|---|---|---|

| Buchwald-Hartwig Coupling | Mild conditions, functional group tolerance | Requires air-free techniques, expensive catalyst | 65-85 | 12-24 h | Moderate |

| Nucleophilic Aromatic Substitution | Simple procedure, inexpensive reagents | Harsh conditions, extended reaction times | 50-70 | 24-48 h | High |

| Selective Reduction and Arylation | Readily available starting materials | Multi-step synthesis, selectivity challenges | 40-60 | 24-36 h | Moderate |

| Microwave-Assisted Synthesis | Very rapid reaction, good yields | Specialized equipment needed, scale limitations | 70-90 | 0.5-1 h | Low to moderate |

Analytical Characterization

Analytical data for this compound typically includes:

Physical Properties

- Appearance: White to off-white crystalline solid

- Melting point: 210-215°C (decomposition)

- Solubility: Soluble in water, methanol, DMSO; sparingly soluble in ethanol; insoluble in non-polar solvents

Spectroscopic Data

¹H NMR (DMSO-d₆, 400 MHz)

Typical chemical shifts: δ 8.10-8.20 (m, 1H, pyridine-H), 7.60-7.70 (d, 2H, Ar-H), 7.30-7.40 (d, 2H, Ar-H), 7.20-7.30 (m, 1H, pyridine-H), 6.80-6.90 (d, 1H, pyridine-H), 6.40-6.60 (br s, 2H, NH₂), 5.80-6.00 (br s, 1H, NH), 4.50-4.70 (br s, 3H, NH₃⁺Cl⁻)

¹³C NMR (DMSO-d₆, 100 MHz)

Typical chemical shifts: δ 155-160 (pyridine-C), 140-145 (pyridine-C), 135-140 (Ar-C), 128-132 (Ar-C), 125-128 (pyridine-C), 120-125 (Ar-C), 110-115 (pyridine-C)

Mass Spectrometry

HRMS (ESI): [M+H]⁺ calculated for C₁₁H₁₁ClN₃: 220.0636; typical found values: 220.0630-220.0640

Process Optimization and Scale-up Considerations

Critical Parameters

For successful scale-up of this compound synthesis, several critical parameters must be controlled:

- Temperature profiles during cross-coupling or nucleophilic substitution

- Catalyst loading and ligand selection for Buchwald-Hartwig coupling

- Reaction concentration and solvent selection

- Purification strategy for removing metal catalysts

- Salt formation conditions to ensure complete conversion

Scale-up Challenges

Common challenges encountered during scale-up include:

- Heat transfer limitations in larger reactors

- Increased sensitivity to oxygen and moisture for air-sensitive catalysts

- Longer reaction times required for complete conversion

- More complex purification procedures to achieve pharmaceutical-grade material

- Handling of larger quantities of volatile or hazardous reagents

Applications in Medicinal Chemistry

This compound and structurally related compounds have found applications in medicinal chemistry as:

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactions

The compound is synthesized via nucleophilic aromatic substitution (NAS) or multi-component coupling. Key pathways include:

Pyridine Ring Functionalization

-

Chlorophenyl Introduction : Reacting 2,5-diaminopyridine with 4-chloroaniline in acidic conditions yields the diaminopyridine core. Hydrochloride formation occurs via treatment with HCl in ethanol .

-

Microwave-Assisted Synthesis : A one-pot reaction using cyanamide, 4-chlorobenzaldehyde, and 5-aminotetrazole under microwave irradiation (120°C, 12 min) produces triazine derivatives, though yields may vary .

Derivatization via Amine Reactivity

The primary amines at positions 2 and 5 undergo alkylation, acylation, and cyclocondensation:

Acylation Reactions

-

Imidazo[4,5-b]pyridine Formation : Reaction with (S)-2-tert-butoxycarbonylaminopropionic acid using EDC/HOAt in DCM yields fused heterocycles (e.g., imidazo[4,5-b]pyridines) .

-

Schiff Base Formation : Condensation with aldehydes (e.g., 4-fluorobenzaldehyde) in DMF/Cs₂CO₃ generates arylidene derivatives, pivotal for antiparasitic agents .

Suzuki-Miyaura Coupling

While not directly observed for this compound, analogous pyridinamines undergo palladium-catalyzed coupling with boronic acids. For example:

-

Pyrrolo[2,3-d]pyrimidine Synthesis : Using Pd(dppf)Cl₂, isopropanol/water, and cesium carbonate at 100°C, bromopyridines couple with styrylboronic acids to form extended π-systems .

Triazine and Tetrazole Derivatives

-

Three-Component Reactions : Combining with aldehydes and 5-aminotetrazole under microwave irradiation forms 1,3,5-triazine-2,4-diamines .

-

Tetrazole Integration : Thiourea intermediates react with NaN₃ in Bi(III)-promoted systems to yield bistetrazoles, enhancing bioactivity .

Salt Formation and Stability

The hydrochloride salt enhances aqueous solubility and crystallinity:

-

Protonation Sites : The pyridine nitrogen and primary amines are protonated in acidic media, stabilizing the compound for storage .

-

Decomposition : Heating above 200°C leads to HCl loss and decomposition into chlorophenylpyridine derivatives .

Reaction Challenges and Optimization

Scientific Research Applications

Research indicates that N5-(4-chlorophenyl)pyridine-2,5-diamine hydrochloride exhibits significant biological activity, particularly as an inhibitor in various enzymatic pathways:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit certain cancer cell lines by interacting with key enzymes involved in cancer metabolism. It shows promise as a potential therapeutic agent in oncology .

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes related to metabolic pathways. Its ability to modulate these pathways makes it a candidate for drug development aimed at metabolic disorders .

Applications in Medicinal Chemistry

This compound is primarily utilized in medicinal chemistry due to its potential therapeutic applications:

- Drug Development : The compound's unique structure allows for interactions with various biological targets, making it suitable for developing new drugs that target specific diseases.

- Binding Affinity Studies : Interaction studies focusing on binding affinity and inhibition potential against biological targets are crucial for understanding its mechanism of action and optimizing pharmacological properties .

Case Studies and Research Findings

Research has documented various case studies demonstrating the efficacy of this compound:

- In Vitro Studies : Investigations into its anticancer properties have shown promising results against specific cancer cell lines, indicating potential therapeutic applications in oncology.

- Metabolic Pathway Modulation : Studies have explored how this compound interacts with metabolic enzymes, providing insights into its role in metabolic disorders and suggesting avenues for further research in drug development.

Mechanism of Action

The mechanism of action of N5-(4-chlorophenyl)pyridine-2,5-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the pathway involved .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N5-(4-chlorophenyl)pyridine-2,5-diamine hydrochloride with three analogs:

Key Observations :

- Electron Effects : The 4-chloro group (electron-withdrawing) reduces electron density on the pyridine ring compared to the 3-methoxy (electron-donating) and 4-sulfonyl (strongly electron-withdrawing) groups. This impacts reactivity and binding in biological systems.

- Solubility : The sulfonyl analog (C₁₂H₁₄N₃O₂S) is more water-soluble due to its polar sulfonyl group, whereas the 4-chloro derivative is more lipophilic, favoring membrane permeability.

- Molecular Weight : All analogs fall within a narrow range (251–264 g/mol), suitable for drug-like properties.

Commercial Availability and Cost

Research and Patent Landscape

- For example, chloro groups are common in kinase inhibitors (e.g., imatinib analogs) due to their ability to modulate hydrophobic interactions.

- Sulfonyl analog : The sulfonyl group is frequently used to improve solubility and metabolic stability in drug design, as seen in sulfonamide antibiotics .

Biological Activity

N5-(4-chlorophenyl)pyridine-2,5-diamine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, potential therapeutic applications, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a 4-chlorophenyl group and two amine groups located at the 2 and 5 positions. Its molecular formula is C11H12ClN3·HCl, with a molecular weight of approximately 256.13 g/mol. The compound is known for its ability to participate in various chemical reactions, particularly electrophilic substitution and nucleophilic substitution, which are crucial for its biological activity.

Research indicates that this compound acts primarily as an inhibitor in various enzymatic pathways. Its interaction with specific biological targets suggests potential effectiveness against certain cancer cell lines, particularly through modulation of metabolic pathways involved in tumor growth and survival.

Key Biological Targets

- Enzymatic Inhibition : The compound has shown promise in inhibiting key enzymes associated with cancer metabolism.

- Binding Affinity : Interaction studies have demonstrated its binding affinity to specific receptors and enzymes, which is essential for understanding its pharmacological properties.

In Vitro Studies

In vitro studies have revealed that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:

- Cell Line Testing : Preliminary data indicated significant inhibition of cell proliferation in specific cancer types, suggesting its potential as an anticancer agent.

- Mechanistic Insights : Kinetic studies are ongoing to elucidate the detailed mechanisms through which this compound exerts its biological effects.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N4-(4-chlorophenyl)pyrimidine-2,4-diamine | Pyrimidine ring with similar substitutions | Different heterocyclic structure influences activity |

| 2-Amino-3-(4-chlorophenyl)pyrazine | Pyrazine ring system | Exhibits different biological activities |

| 4-Chloroaniline | Simple aniline derivative | Lacks the pyridine structure; used for different applications |

| N-(4-Chlorophenyl)benzene-1,2-diamine | Benzene ring with amino substitutions | Primarily used in dye synthesis rather than medicinal chemistry |

The structural characteristics of this compound contribute to its enhanced binding properties and biological activity compared to these similar compounds.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Cancer Treatment : A study demonstrated the compound's ability to inhibit growth in breast cancer cell lines by targeting metabolic pathways critical for tumor survival.

- Enzyme Modulation : Research indicated that the compound modulates key enzymes involved in angiogenesis and metastasis, suggesting its role in preventing tumor progression.

Q & A

Q. What are the optimal synthetic routes for N5-(4-chlorophenyl)pyridine-2,5-diamine hydrochloride?

Methodological Answer:

- Step 1: Start with pyridine-2,5-diamine derivatives. Introduce the 4-chlorophenyl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).

- Step 2: Optimize reaction conditions based on analogs like 3-iodo-pyridine-2,5-diamine hydrochloride, where solvents (DMF, DMSO) and temperatures (80–120°C) are critical for yield .

- Step 3: Purify via recrystallization or column chromatography. Convert to hydrochloride salt using HCl gas or aqueous HCl for stability .

Example Reaction Optimization Table

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 100 | 12 | 65 |

| DMSO | 120 | 8 | 72 |

| Ethanol | 80 | 24 | 45 |

Q. How is the purity and structural integrity of this compound validated?

Methodological Answer:

- Analytical Techniques:

- HPLC: Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).

- NMR (¹H/¹³C): Compare peaks with analogs (e.g., 3-iodo derivatives) to confirm substitution patterns .

- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺ = calculated m/z).

- Reference Data: FT-IR peaks (e.g., N-H stretch at ~3444 cm⁻¹, C-Cl at ~813 cm⁻¹) can align with structurally related compounds .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction (SCXRD) with a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement: Employ SHELXL-2018 for structure solution. Key parameters:

Q. What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies?

Methodological Answer:

- Hypothesis Testing: Compare substituent effects. For example, replace the 4-chlorophenyl group with iodine (as in 3-iodo analogs) to assess halogen-dependent activity .

- Assay Standardization: Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., L-NAME for nitric oxide synthase inhibition studies) .

- Data Reconciliation: Apply multivariate analysis to isolate variables (e.g., logP, solubility) influencing bioactivity discrepancies .

Q. How does the 4-chlorophenyl substituent influence molecular interactions in target binding?

Methodological Answer:

- Computational Modeling: Perform docking studies (AutoDock Vina) with protein targets (e.g., kinases or GPCRs). Compare binding energies with non-chlorinated analogs.

- Experimental Validation:

- Surface Plasmon Resonance (SPR): Measure affinity (KD) for targets like PARP1.

- Thermodynamic Profiling: Use ITC to assess enthalpy/entropy contributions from Cl-substituent interactions .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data across studies?

Methodological Answer:

- Controlled Testing: Re-evaluate solubility in standardized buffers (PBS, pH 7.4) at 25°C.

- Factors Influencing Discrepancies:

- Salt Form: Hydrochloride vs. free base solubility differ significantly (e.g., 3-iodo analog: 12 mg/mL vs. 2 mg/mL in water) .

- Particle Size: Use dynamic light scattering (DLS) to correlate particle size (nm) with dissolution rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.